Ceftiofur Thiolactone

Hydrolysis pathway Metabolite characterization Forced degradation

Ceftiofur Thiolactone (CAS 120882-23-7) is the chemically defined, acidic hydrolysis product of desfuroylceftiofur, forming exclusively via lactonization at low pH—unlike alkaline-generated DFC or oxidative disulfide dimers. This distinct formation pathway ensures baseline chromatographic resolution from ceftiofur sodium and all major degradation products in reversed-phase HPLC, making it the only reliable reference standard for stability-indicating method validation per ICH Q1A(R2). Procure this characterized impurity marker with full COA and pharmacopeial traceability (USP/EP) to support ANDA impurity profiling, DMF submissions, and regulatory residue monitoring without risking deficiency letters from inadequately characterized alternatives.

Molecular Formula C14H13N5O4S3
Molecular Weight 411.5 g/mol
CAS No. 120882-23-7
Cat. No. B15126552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftiofur Thiolactone
CAS120882-23-7
Molecular FormulaC14H13N5O4S3
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(CS3)CSC4=O
InChIInChI=1S/C14H13N5O4S3/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-12(8)19)3-25-13(9)22/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)/b18-7-/t8-,12-/m1/s1
InChIKeyCFNJWQKYNRAOLX-GHXIOONMSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ceftiofur Thiolactone (CAS 120882-23-7): A Defined Veterinary Cephalosporin Metabolite for Analytical Reference Applications


Ceftiofur Thiolactone (CAS 120882-23-7) is a chemically defined hydrolysis product and metabolite of ceftiofur, a third-generation cephalosporin antibiotic used exclusively in veterinary medicine [1]. It is formed from desfuroylceftiofur (DFC), the primary active metabolite of ceftiofur, via lactonization under acidic conditions, and represents one of several distinct DFC-derived species including the disulfide dimer (formed under oxidative conditions) and DFC-cysteine conjugates (formed via disulfide exchange) [2]. As a well-characterized impurity and degradation marker, Ceftiofur Thiolactone is employed as a reference standard in pharmaceutical analysis, supporting method development, method validation, and quality control for ceftiofur active pharmaceutical ingredient (API) and finished dosage forms .

Why Generic Substitution Among Ceftiofur-Related Metabolites and Impurities Is Analytically Inappropriate


Ceftiofur Thiolactone cannot be interchanged with structurally related compounds such as desfuroylceftiofur (DFC, CAS 120882-22-6), the disulfide dimer (CAS 120905-00-2), or DFC-cysteine conjugates because each species exhibits fundamentally distinct chemical and chromatographic behavior originating from its unique formation pathway [1]. While DFC is the primary hydrolysis product formed under alkaline conditions and serves as the parent metabolite, Ceftiofur Thiolactone is exclusively generated from DFC under acidic conditions via lactonization [1]. This divergent formation mechanism results in different retention times in reversed-phase HPLC, with the thiolactone eluting as a resolved peak separate from both ceftiofur sodium and its major degradation products [1]. Furthermore, Ceftiofur Thiolactone is specifically identified as a major urinary metabolite in cattle along with DFC-cysteine disulfide (DCCD) and the disulfide dimer [2]. Consequently, generic substitution with another ceftiofur-related compound would compromise analytical accuracy, invalidate method specificity, and fail to meet regulatory impurity profiling requirements for ANDA submissions and pharmacopeial compliance .

Ceftiofur Thiolactone (CAS 120882-23-7): Quantified Differentiation Evidence for Analytical Selection


Ceftiofur Thiolactone Exhibits Exclusive Acid-Catalyzed Formation from Desfuroylceftiofur, in Contrast to Alkaline Hydrolysis or Oxidative Dimerization Pathways

Ceftiofur Thiolactone is formed exclusively under acidic conditions via lactonization of desfuroylceftiofur (DFC), representing a distinct pathway among ceftiofur degradation products. Under controlled alkaline conditions, the primary hydrolysis product is DFC (the most abundant metabolite in bovine blood), which can be subsequently oxidized with H₂O₂ to prepare the disulfide dimer (a urinary metabolite in rat and cattle). In contrast, Ceftiofur Thiolactone is generated only when DFC is exposed to acidic conditions, converting to the corresponding thiolactone [1]. This pathway specificity is not observed for DFC-cysteine adducts (formed via disulfide exchange with cystine) or DFC-glutathione conjugates (formed via conjugation) [2].

Hydrolysis pathway Metabolite characterization Forced degradation

Quantified pH-Dependent Stability Divergence: Ceftiofur Degradation Produces DFC Maximally at Alkaline pH (65% at pH 10), Whereas Thiolactone Formation Requires Acidic Conversion

The stability of ceftiofur (1 mg/mL) was evaluated in aqueous solutions across pH 1, 3, 5, 7.4, and 10 at temperatures from 0°C to 60°C. Formation of desfuroylceftiofur was highest (65%) at pH 10 [1]. Ceftiofur degradation was most rapid at pH 10, with no detectable ceftiofur remaining after 10 minutes of incubation at both 60°C and 25°C [1]. At 60°C, degradation rate constants of ceftiofur were 0.79±0.21 day⁻¹ (pH 1), 0.61±0.03 day⁻¹ (pH 3), 0.44±0.05 day⁻¹ (pH 5), 1.27±0.04 day⁻¹ (pH 7.4), and 0.39±0.01 day⁻¹ (distilled water) [1]. Ceftiofur Thiolactone, in contrast, is not a direct degradation product of ceftiofur but is formed secondarily from DFC under acidic conditions [2], placing its formation at the opposite end of the pH spectrum from DFC generation.

Degradation kinetics pH stability Forced degradation

Ceftiofur Thiolactone Is Resolved Chromatographically from Ceftiofur Sodium and Major Degradation Products, Enabling Its Use as an Internal Reference Standard

In the controlled hydrolysis study of ceftiofur sodium, Ceftiofur Thiolactone was demonstrated to be well resolved from both ceftiofur sodium and the major degradation products when analyzed by HPLC [1]. This chromatographic resolution enables its use as an internal reference standard, providing unambiguous peak identification and quantification in stability-indicating methods. In contrast, DFC-cysteine conjugates and DFC-glutathione adducts exhibit different retention behavior and require dithioerythritol cleavage followed by derivatization to desfuroylceftiofur acetamide for HPLC quantification [2]. The limit of quantitation for ceftiofur-related metabolites using this approach is 0.1 μg ceftiofur equivalents/g tissue [2].

HPLC method validation Impurity profiling Reference standard

Ceftiofur Thiolactone as a Major Urinary Metabolite Distinct from Disulfide Dimer and DFC-Cysteine Conjugates in Cattle Excretion Profiles

In cattle, the major urinary metabolites of ceftiofur include desfuroylceftiofur thiolactone (Ceftiofur Thiolactone), DFC-cysteine disulfide (DCD/DCCD), and 3,3'-desfuroylceftiofur disulfide dimer, formed as a consequence of the alkaline condition of bovine urine [1]. The disulfide dimer is prepared synthetically via careful oxidation of DFC with H₂O₂ [2]. DFC-cysteine conjugates are produced via disulfide exchange of DFC with cystine in the presence of glutathione [3]. Each of these metabolites represents a chemically distinct endpoint in the ceftiofur metabolic pathway, with Ceftiofur Thiolactone being the specific lactonization product of DFC under acidic conditions [2].

Metabolite profiling Residue monitoring Veterinary pharmacokinetics

Ceftiofur Thiolactone Provides Traceability to USP and EP Pharmacopeial Standards for Regulatory ANDA and DMF Submissions

Ceftiofur Thiolactone is supplied as a reference standard with detailed characterization data compliant with regulatory guidelines and can be provided with further traceability against pharmacopeial standards (USP or EP) based on feasibility . This traceability is critical for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions. In contrast, other ceftiofur-related compounds such as desfuroylceftiofur dimer and DFC-cysteine adducts are available as research-grade materials but may not be consistently offered with documented pharmacopeial traceability or comprehensive certificates of analysis meeting ISO 17025 requirements for accredited calibration laboratories .

Regulatory compliance Reference standard ANDA submission

Ceftiofur Thiolactone Demonstrates Intact β-Lactam Ring Retention in Contrast to Degradation Products Devoid of Antibacterial Structural Determinant

In vitro metabolism studies of ceftiofur in bovine kidney, liver, muscle, and lung using S-9 and microsomal tissue fractions demonstrated that metabolites devoid of an intact β-lactam ring were not observed [1]. Conversion of ceftiofur to DFC was catalyzed by an esterase most active in kidney, followed by liver; after liberation, DFC rapidly bound primarily to tissue proteins (>56%) and was also conjugated to cysteine and glutathione [1]. Ceftiofur Thiolactone, formed from DFC under acidic conditions [2], retains the β-lactam ring structure, distinguishing it from inactive degradation products that result from β-lactam ring cleavage under alkaline conditions where ceftiofur and cephapirin degrade immediately and completely to inactive products [3].

Structure-activity relationship β-lactam integrity Metabolite characterization

Ceftiofur Thiolactone (CAS 120882-23-7): Key Application Scenarios Driven by Evidence-Based Differentiation


Forced Degradation Studies for Ceftiofur API and Finished Dosage Forms

Ceftiofur Thiolactone serves as a critical reference standard in forced degradation studies designed to establish the stability-indicating capability of analytical methods for ceftiofur. Its exclusive formation from desfuroylceftiofur under acidic conditions [1] enables laboratories to specifically identify and quantify acidic degradation products in stress testing protocols. In contrast to DFC, which forms maximally under alkaline conditions (65% yield at pH 10) [2], Ceftiofur Thiolactone provides a distinct marker for acidic stress conditions. Its well-resolved chromatographic peak from ceftiofur sodium and major degradation products in HPLC [1] makes it an ideal internal reference standard for method validation, supporting ICH Q1A(R2) stability testing requirements.

Impurity Profiling and Quality Control in Ceftiofur API Manufacturing

As a known impurity and degradation product of ceftiofur, Ceftiofur Thiolactone is essential for establishing impurity profiles in ceftiofur API and finished pharmaceutical products. Its supply with detailed characterization data compliant with regulatory guidelines and available traceability to USP or EP pharmacopeial standards enables quality control laboratories to meet ICH Q3A/Q3B impurity identification and quantification thresholds. This documented traceability is particularly critical for ANDA and DMF submissions where regulatory agencies require demonstrated control of specified and unspecified impurities. Laboratories performing routine QC release testing can rely on Ceftiofur Thiolactone as a qualified reference standard for HPLC system suitability and peak identification.

Veterinary Drug Residue Monitoring in Food-Producing Animals

Ceftiofur Thiolactone is a major urinary metabolite in cattle, identified alongside DFC-cysteine disulfide and the disulfide dimer [3]. For residue monitoring programs designed to ensure compliance with maximum residue limits (MRLs) in food-producing animals, authentic Ceftiofur Thiolactone reference material is required for accurate LC-MS/MS method development and confirmatory analysis. Its retention of the intact β-lactam ring [4] distinguishes it from inactive degradation products lacking this structural determinant, making it relevant for detecting potentially microbiologically active residues. Regulatory residue testing methods that rely on conversion of all metabolites to a single marker (e.g., desfuroylceftiofur acetamide) [5] may not differentiate Ceftiofur Thiolactone without authentic standard for retention time confirmation.

Method Development and Validation for ANDA Regulatory Submissions

Ceftiofur Thiolactone is specifically indicated for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for ceftiofur generic products . Its chromatographic resolution from ceftiofur sodium and major degradation products [1] makes it a practical reference standard for establishing system suitability parameters, determining relative retention times, and validating method specificity. The availability of comprehensive characterization data and COA documentation supports regulatory review and reduces the risk of deficiency letters related to reference standard qualification. For generic drug developers, procuring Ceftiofur Thiolactone with documented pharmacopeial traceability streamlines the ANDA review process compared to using less rigorously characterized alternative materials.

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